molecular formula C18H17N3S B8330137 3-(2,4-Dimethylphenyl)-6-(pyridin-2-ylmethylthio)pyridazine

3-(2,4-Dimethylphenyl)-6-(pyridin-2-ylmethylthio)pyridazine

Cat. No. B8330137
M. Wt: 307.4 g/mol
InChI Key: HFOXEAGAIUCYSS-UHFFFAOYSA-N
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Patent
US08968708B2

Procedure details

To a mixture of 2-(bromomethyl)pyridine hydrobromide (116 mg; 0.46 mmol) and 6-(2,4-dimethylphenyl)pyridazine-3(2H)-thione (Example 13a) (100 mg, 0.46 mmol) in EtOH (3 mL) was added EtONa (20% in EtOH, 25 μl) and the reaction was irradiated in a microwave at 140° C. for 4 min. The crude mixture was dried down and purified on silica gel (Eluent: 5% MeOH in DCM) to give 3-(2,4-Dimethylphenyl)-6-(pyridin-2-ylmethylthio)pyridazine (49 mg, 35%) as a white solid. 1H NMR (300 MHz, dMSO: δ 2.49 (s, 3H), 2.54 (s, 3H), 4.09 (s, 2H), 6.32-6.37 (m, 2H), 6.45-6.52 (m, 2H), 6.75-6.78 (d, 1H), 6.84-6.87 (m, 2H), 6.95-6.98 (t, 1H), 7.67-7.68 (d,1H); MS (M+H, 308).
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
25 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.Br[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[CH3:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:12]=1[C:18]1[CH:19]=[CH:20][C:21](=[S:24])[NH:22][N:23]=1.CC[O-].[Na+]>CCO>[CH3:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:12]=1[C:18]1[N:23]=[N:22][C:21]([S:24][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)=[CH:20][CH:19]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
Br.BrCC1=NC=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)C=1C=CC(NN1)=S
Name
Quantity
3 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
25 μL
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was irradiated in a microwave at 140° C. for 4 min
Duration
4 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude mixture was dried down
CUSTOM
Type
CUSTOM
Details
purified on silica gel (Eluent: 5% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C=1N=NC(=CC1)SCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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